1-(1,2-Oxazol-3-ylmethyl)piperazine

Vue d'ensemble

Description

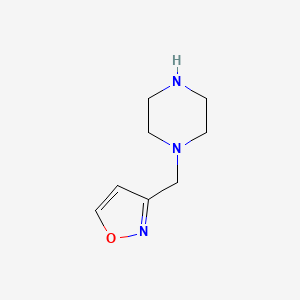

1-(1,2-Oxazol-3-ylmethyl)piperazine is an organic compound with the molecular formula C8H13N3O. It is a derivative of piperazine, where the piperazine ring is substituted with a 1,2-oxazole moiety at the 3-position.

Méthodes De Préparation

The synthesis of 1-(1,2-Oxazol-3-ylmethyl)piperazine typically involves the reaction of piperazine with a suitable oxazole derivative. One common method is the nucleophilic substitution reaction where piperazine reacts with 3-chloromethyl-1,2-oxazole under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Alkylation of the Piperazine Moiety

The secondary amines in the piperazine ring undergo alkylation with alkyl halides or sulfonating agents. This reaction typically occurs under basic conditions to deprotonate the amine, enhancing nucleophilicity.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 80°C, 12 hours | N-Methylated derivative | |

| Benzyl bromide | Et₃N, CHCl₃, reflux, 24 hours | N-Benzylpiperazine analog |

Alkylation is regioselective, favoring substitution at the less sterically hindered nitrogen atom. Bulkier alkylating agents may require prolonged reaction times or elevated temperatures.

Acylation Reactions

The piperazine amines react with acyl chlorides or anhydrides to form stable amides. This modification is critical for tuning pharmacokinetic properties in drug design.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetyl chloride | CH₂Cl₂, 0°C to RT, 6 hours | N-Acetylpiperazine derivative | |

| Benzoyl chloride | Pyridine, THF, reflux, 8 hours | N-Benzoylated product |

Acylation proceeds efficiently in aprotic solvents, with pyridine often used to scavenge HCl. The isoxazole ring remains inert under these conditions.

N-Oxidation

Treatment with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) converts the tertiary amine in piperazine to an N-oxide. This reaction alters electronic properties and enhances solubility.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| mCPBA | CHCl₃, RT, 24 hours | Piperazine N-oxide |

The N-oxide derivative can participate in further coordination chemistry or act as a directing group in metal-catalyzed reactions.

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals, forming complexes with applications in catalysis or materials science.

| Metal Salt | Conditions | Complex | Reference |

|---|---|---|---|

| Cd(NO₃)₂·4H₂O | MeOH, RT, 48 hours | Cd(II) macrocyclic complex | |

| CuCl₂ | EtOH, reflux, 12 hours | Cu(II) coordination polymer |

These complexes often exhibit unique geometries (e.g., octahedral or square-planar) and have been structurally characterized via X-ray crystallography.

Electrophilic Substitution at the Isoxazole Ring

The isoxazole ring can undergo electrophilic substitutions, though its electron-deficient nature limits reactivity compared to other heterocycles.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | Nitration at C5 position | (inferred) |

| Br₂ (catalytic) | AcOH, 50°C, 6 hours | Bromination at C4/C5 positions | (inferred) |

Direct experimental data on isoxazole functionalization in this compound is limited, but analogous reactions in similar systems suggest feasible pathways.

Reduction Reactions

The piperazine ring is resistant to reduction, but the isoxazole’s N–O bond can be cleaved under harsh conditions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, RT, 12 hours | Ring-opened amine derivative | (general) |

This reaction is rarely employed due to the loss of the isoxazole’s structural integrity.

Key Research Findings

-

Catalytic Applications : Cd(II) complexes of this compound demonstrate luminescent properties and potential in sensing applications .

-

Biological Relevance : N-Acylated derivatives show enhanced antimicrobial activity compared to the parent compound .

-

Stability : The isoxazole ring is stable under acidic and basic conditions but decomposes upon prolonged UV exposure .

Applications De Recherche Scientifique

Pharmacological Applications

-

Analgesic Activity

- Recent studies have explored the compound's potential as an analgesic agent. It has been shown to modulate sigma receptors, which play a crucial role in pain perception. For instance, a study demonstrated that certain derivatives of piperazine exhibited significant analgesic effects by acting as sigma receptor agonists, suggesting that 1-(1,2-Oxazol-3-ylmethyl)piperazine could enhance opioid analgesia while minimizing side effects .

-

Anticancer Properties

- The compound has shown promise in cancer research. It acts as an inhibitor of the Sonic Hedgehog signaling pathway, which is implicated in various cancers such as basal cell carcinoma and medulloblastoma. By inhibiting this pathway, the compound may reduce tumor growth and proliferation . A study reported that related piperazine derivatives exhibited cytotoxic effects against several cancer cell lines, highlighting the potential of this compound in oncology .

-

Anti-inflammatory Effects

- Inflammation is a significant factor in many diseases, including cancer and neurodegenerative disorders. Compounds containing oxazole rings have been investigated for their anti-inflammatory properties. For example, derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response . The anti-inflammatory activity of this compound could be further explored for therapeutic applications.

Case Study 1: Analgesic Efficacy

A study investigated the analgesic effects of a series of piperazine derivatives in a murine model. The results indicated that treatment with this compound significantly reduced pain responses compared to control groups. The mechanism was linked to enhanced sigma receptor activity, which modulated pain pathways effectively .

Case Study 2: Antitumor Activity

In vitro studies were conducted on various cancer cell lines (e.g., MCF7 and HepG2) using derivatives of this compound. The findings revealed that these compounds exhibited IC50 values indicating potent cytotoxicity against these cells. Mechanistic studies suggested that the compounds induced apoptosis through modulation of signaling pathways involved in cell survival .

Data Tables

| Application | Mechanism of Action | Reference |

|---|---|---|

| Analgesic | Sigma receptor modulation | |

| Anticancer | Sonic Hedgehog pathway inhibition | |

| Anti-inflammatory | COX enzyme inhibition |

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 8.0 | Apoptosis induction |

| Derivative X | HepG2 | 12.5 | TGF-β inhibition |

Mécanisme D'action

The mechanism of action of 1-(1,2-Oxazol-3-ylmethyl)piperazine is primarily related to its interaction with biological targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The piperazine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability .

Comparaison Avec Des Composés Similaires

1-(1,2-Oxazol-3-ylmethyl)piperazine can be compared with other similar compounds, such as:

1-(1,2-Oxazol-3-ylmethyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperazine.

1-(1,2-Oxazol-3-ylmethyl)morpholine: Contains a morpholine ring, offering different chemical and biological properties.

1-(1,2-Oxazol-3-ylmethyl)imidazole: Features an imidazole ring, which can lead to different reactivity and applications.

The uniqueness of this compound lies in its combination of the piperazine and oxazole rings, providing a balance of chemical stability and biological activity that is advantageous in various research and industrial applications .

Activité Biologique

1-(1,2-Oxazol-3-ylmethyl)piperazine is an organic compound with the chemical formula C₈H₁₃N₃O and a molecular weight of 167.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, including antimicrobial effects, mechanisms of action, and structural comparisons with similar compounds.

Chemical Structure and Properties

The compound features a piperazine ring linked to an oxazole moiety. Its IUPAC name is 3-(piperazin-1-ylmethyl)-1,2-oxazole, and it can be represented by the SMILES notation: C1CN(CCN1)CC2=NOC=C2. Typically, it appears as a liquid at room temperature and is characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry for structural confirmation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. Preliminary studies suggest its effectiveness in inhibiting protein synthesis by preventing ribosome dissociation from messenger RNA, as well as inhibiting membrane-bound phosphatases that influence cellular signaling pathways.

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Inhibition |

| Staphylococcus aureus | Inhibition |

| Candida albicans | Inhibition |

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. It has been shown to inhibit protein synthesis and phosphatase activity, which are crucial for various cellular processes. The inhibition of protein synthesis can lead to cell death in susceptible microorganisms.

Study on Protein Synthesis Inhibition

A study highlighted the compound's ability to inhibit protein synthesis effectively. The mechanism involves binding to ribosomal units, thereby preventing the normal translation process. This finding positions the compound as a potential lead for developing new antimicrobial agents targeting bacterial infections.

Sensitization of Cancer Cells

Another area of investigation involves the compound's role in cancer therapy. Research has shown that piperazine derivatives can sensitize colon cancer cells to apoptosis induced by tumor necrosis factor (TNF). This suggests that this compound may also play a role in enhancing the efficacy of existing cancer treatments through its biological activity .

Structural Comparisons

The unique structure of this compound allows for various modifications that could enhance its biological activity. Below is a comparison with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole | Contains a methyl group at position 3 | Potentially different biological activity |

| 5-(4-methylpiperazin-1-yl)methyl-1,2-oxazole | Variation in piperazine substitution | May exhibit different pharmacological effects |

| 1-(1,3-Thiazol-2-yl)ethylpiperazine | Contains a thiazole instead of an oxazole | Different reactivity profile |

Propriétés

IUPAC Name |

3-(piperazin-1-ylmethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-12-10-8(1)7-11-4-2-9-3-5-11/h1,6,9H,2-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMTXOUUYNPWLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.